5-(4-Iodo-pyridin-2-yloxy)-pyrimidine

Description

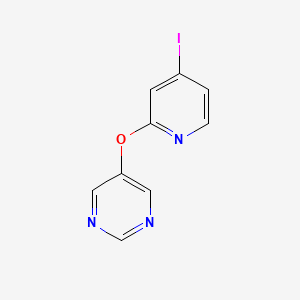

5-(4-Iodo-pyridin-2-yloxy)-pyrimidine is a halogenated pyrimidine derivative featuring a pyridin-2-yloxy substituent at the 5-position of the pyrimidine ring, with an iodine atom at the 4-position of the pyridine moiety.

Properties

Molecular Formula |

C9H6IN3O |

|---|---|

Molecular Weight |

299.07 g/mol |

IUPAC Name |

5-(4-iodopyridin-2-yl)oxypyrimidine |

InChI |

InChI=1S/C9H6IN3O/c10-7-1-2-13-9(3-7)14-8-4-11-6-12-5-8/h1-6H |

InChI Key |

FLUZWJKZUZTWMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1I)OC2=CN=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

5-Iodo-2'-deoxyuridine (IUdR)

- Structure : A thymidine analogue with iodine replacing the methyl group at the 5-position of the pyrimidine ring.

- Pharmacokinetics: Requires continuous intravenous infusion due to rapid catabolism and poor oral bioavailability. Steady-state plasma levels of 1.0–1.2 µM were achieved at 100 mg/kg/day in mice .

- Toxicity : High systemic toxicity (>20% body weight loss in mice) at clinically effective doses .

- DNA Incorporation: Modest tumor incorporation (2.3% in HT29 xenografts) but significant incorporation in proliferating normal tissues (e.g., 8% in intestine, 6% in bone marrow), limiting its therapeutic index .

2.1.2 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR)

- Structure: A prodrug of IUdR, with a 2-pyrimidinone group replacing the 2'-deoxyribose.

- Pharmacokinetics : Rapid oral absorption and conversion to IUdR via aldehyde oxidase, achieving peak plasma IUdR levels of 40–75 µM within 15–45 minutes at doses of 250–1500 mg/kg/day in mice .

- Toxicity : Well-tolerated orally (≤10% body weight loss at 2 g/kg/day) due to targeted hepatic metabolism and reduced systemic exposure .

- DNA Incorporation: Higher tumor selectivity (3.6% in HT29 xenografts) with lower incorporation in normal tissues (1–4.5% in intestine, ≤2.2% in bone marrow), yielding an improved therapeutic index compared to IUdR .

5-(4-Iodo-pyridin-2-yloxy)-pyrimidine

- Structure : Differs from IUdR and IPdR by replacing the deoxyribose moiety with a 4-iodo-pyridin-2-yloxy group. This substitution likely alters metabolic stability and tissue distribution.

Toxicity and Therapeutic Index

- IUdR : High toxicity limits clinical utility despite antiviral and radiosensitizing activity .

- IPdR : Superior safety profile due to prodrug design, enabling higher doses (1–2 g/kg/day) without significant weight loss .

Pharmacokinetics and Metabolism

- IPdR: Rapid conversion to IUdR in liver cytosol via aldehyde oxidase, with minimal interference from xanthine oxidase inhibitors like allopurinol .

- This compound : Metabolism may involve oxidative pathways similar to IPdR, but the pyridine moiety could introduce alternative degradation routes, necessitating further study.

Efficacy in Radiosensitization

- IPdR: Demonstrated a 1.5-fold enhancement in tumor regrowth delay when combined with radiation in HT29 xenografts .

- IUdR: No significant radiosensitization observed under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.